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Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime

target for the development of anticoagulant therapies. Hirudin, a naturally occurring polypeptide

from the medicinal leech Hirudo medicinalis, is the most potent natural inhibitor of thrombin. Its

C-terminal fragment, particularly the sulfated dodecapeptide corresponding to residues 54-65,

has been identified as a key contributor to its high-affinity binding to thrombin's anion-binding

exosite I. This technical guide focuses on Acetyl-Hirudin (54-65) sulfated, a synthetic analog

of this crucial hirudin fragment. N-terminal acetylation and sulfation of Tyrosine at position 63

are critical modifications that enhance the inhibitory potency and stability of the peptide. This

document provides a comprehensive overview of its mechanism of action, quantitative

inhibitory data, detailed experimental protocols for its characterization, and visual

representations of its interaction and synthesis.

Mechanism of Action
Acetyl-Hirudin (54-65) sulfated acts as a highly specific and potent inhibitor of thrombin by

binding to its anion-binding exosite I.[1] This exosite is a positively charged region on the

thrombin molecule, distinct from the catalytic active site, that is crucial for the recognition and

binding of substrates like fibrinogen and platelet receptors.[1] By occupying this exosite,

Acetyl-Hirudin (54-65) sulfated allosterically inhibits thrombin's interaction with its substrates,

thereby preventing the conversion of fibrinogen to fibrin and blocking thrombin-mediated
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platelet activation.[2] The sulfated tyrosine at position 63 is particularly important for this high-

affinity interaction.[2]

Quantitative Inhibition Data
The inhibitory potency of hirudin fragments against thrombin is significantly influenced by

modifications such as N-terminal acetylation and sulfation of the tyrosine residue. While a

specific Ki or IC50 value for Acetyl-Hirudin (54-65) sulfated is not readily available in the

public domain, the data for closely related analogs provide a strong indication of its high

potency. The non-acetylated form, sulfo-Hirudin (54-65), exhibits a Ki of 0.054 µM.[3] The table

below summarizes the available quantitative data for various hirudin fragments, highlighting the

impact of these modifications.

Compound Modification(s) Target Assay Type Value (µM)

sulfo-Hirudin (54-

65)
Sulfated Tyr63 Thrombin Ki 0.054[3]

Hirudin (54-65) None Thrombin IC50 >100

Acetyl-Hirudin

(55-65)

Acetylated N-

terminus,

Desulfated

Thrombin IC50 1.8

Hirudin (55-65) Desulfated Thrombin IC50 8.7

Experimental Protocols
Thrombin Inhibition Assay (Ki Determination)
A common method to determine the inhibition constant (Ki) of a competitive inhibitor like

Acetyl-Hirudin (54-65) sulfated is through a chromogenic substrate assay.

Materials:

Human α-thrombin

Chromogenic thrombin substrate (e.g., S-2238)
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Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4

Acetyl-Hirudin (54-65) sulfated

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of Acetyl-Hirudin (54-65) sulfated in the assay buffer.

Perform serial dilutions of the inhibitor to obtain a range of concentrations.

In a 96-well plate, add a fixed concentration of human α-thrombin to each well (except for the

blank).

Add the different concentrations of the inhibitor to the wells.

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding a fixed concentration of the chromogenic substrate to all wells.

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds)

for 10-15 minutes using a microplate reader.

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus

time plots.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation

for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration

and Km is the Michaelis-Menten constant of the substrate for thrombin.
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Solid-Phase Peptide Synthesis of Acetyl-Hirudin (54-65)
Sulfated
The synthesis of this modified peptide is typically achieved through Fmoc-based solid-phase

peptide synthesis (SPPS).

Materials:

Fmoc-protected amino acids

Fmoc-Gln(Trt)-Wang resin

Fmoc-Tyr(SO3Na)-OH

Coupling reagents (e.g., HBTU, HOBt)

N,N-Diisopropylethylamine (DIPEA)

Piperidine in DMF (20%)

Acetic anhydride

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Diethyl ether

HPLC system for purification

Procedure:

Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glutamine

using 20% piperidine in DMF.

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Leu,

Tyr(SO3Na), Glu, Glu, Pro, Ile, Glu, Glu, Phe, Asp, Gly) using a coupling agent like

HBTU/HOBt in the presence of DIPEA. Each coupling step is followed by a washing step.
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N-terminal Acetylation: After the final amino acid (Gly) is coupled and its Fmoc group is

removed, acetylate the N-terminus using acetic anhydride and a base like DIPEA in DMF.

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove

the side-chain protecting groups using a cleavage cocktail.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,

and wash the pellet. Purify the peptide using reverse-phase HPLC.

Lyophilization and Characterization: Lyophilize the purified peptide and confirm its identity

and purity by mass spectrometry and analytical HPLC.

Visualizations
Thrombin Inhibition Signaling Pathway
The following diagram illustrates the mechanism by which Acetyl-Hirudin (54-65) sulfated
inhibits thrombin-mediated platelet activation.
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Caption: Mechanism of thrombin inhibition by Acetyl-Hirudin (54-65) sulfated.

Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram outlines the key steps in the solid-phase synthesis of Acetyl-Hirudin
(54-65) sulfated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15578928?utm_src=pdf-body
https://www.benchchem.com/product/b15578928?utm_src=pdf-body
https://www.benchchem.com/product/b15578928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Fmoc-Gln(Trt)-Wang Resin

1. Resin Swelling
(DMF)

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. Iterative Amino Acid Coupling
(Fmoc-AA-OH, HBTU/HOBt, DIPEA)

4. Final Fmoc Deprotection

Repeat for each
amino acid

5. N-terminal Acetylation
(Acetic Anhydride, DIPEA)

6. Cleavage from Resin
& Side-chain Deprotection

(TFA Cocktail)

7. Precipitation
(Cold Diethyl Ether)

8. Purification
(Reverse-Phase HPLC)

9. Lyophilization

End:
Pure Acetyl-Hirudin

(54-65) Sulfated

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of Acetyl-Hirudin (54-65) sulfated.
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Conclusion
Acetyl-Hirudin (54-65) sulfated represents a highly promising candidate for the development

of novel anticoagulant drugs. Its specific mechanism of action, targeting thrombin's exosite I,

offers a high degree of selectivity and potency. The detailed experimental protocols provided in

this guide offer a framework for the synthesis and characterization of this and similar peptide-

based thrombin inhibitors. Further research to precisely quantify the inhibitory constants of this

specific analog and to evaluate its in vivo efficacy and safety profile is warranted. The

visualizations provided offer a clear understanding of its molecular interactions and the process

of its creation, serving as valuable tools for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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